Cas no 2034371-87-2 (2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide)

2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a synthetic organic compound featuring a pyridine-pyrazole hybrid scaffold with a tertiary amide linkage. Its structural design incorporates steric hindrance from the dimethyl groups, enhancing stability and potentially modulating binding interactions in biological systems. The pyridinyl-pyrazole moiety suggests utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, given the prevalence of such motifs in pharmacologically active compounds. The compound’s well-defined molecular architecture allows for precise functionalization, making it a versatile intermediate in drug discovery. Its purity and synthetic reproducibility are critical for consistent performance in research applications. Further studies may explore its pharmacokinetic and mechanistic properties.
2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide structure
2034371-87-2 structure
Product Name:2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide
CAS No:2034371-87-2
MF:C15H20N4O
MW:272.345502853394
CID:6159638
PubChem ID:126852862
Update Time:2025-06-14

2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide
    • F6525-5604
    • 2,2-dimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
    • AKOS032466253
    • 2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
    • 2034371-87-2
    • Inchi: 1S/C15H20N4O/c1-15(2,3)14(20)17-8-9-19-11-13(10-18-19)12-4-6-16-7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)
    • InChI Key: QHHXELGXXINBDA-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NCCN1C=C(C2C=CN=CC=2)C=N1

Computed Properties

  • Exact Mass: 272.16371127g/mol
  • Monoisotopic Mass: 272.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 59.8Ų

2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide Pricemore >>

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Additional information on 2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide

Comprehensive Introduction to 2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide (CAS No. 2034371-87-2)

2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide, with the CAS number 2034371-87-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a pyridine ring and a pyrazole moiety, which are often associated with bioactive properties. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting protein-protein interactions and enzyme modulation.

The compound's chemical name reflects its intricate architecture: the 2,2-dimethylpropanamide group provides steric bulk, while the pyridin-4-yl and pyrazol-1-yl segments contribute to its binding affinity. Such structural characteristics make it a candidate for studying kinase inhibitors and receptor agonists, topics frequently searched in academic and industrial circles. Recent trends in AI-driven drug design have further amplified interest in similar compounds, as computational models prioritize molecules with balanced hydrophobicity and hydrogen-bonding capacity.

From a synthetic perspective, CAS 2034371-87-2 is often discussed in the context of heterocyclic chemistry and amide coupling reactions. Laboratories optimize its yield through palladium-catalyzed cross-coupling or microwave-assisted synthesis, methods widely explored in peer-reviewed journals. These techniques align with the growing demand for green chemistry and sustainable synthesis, which dominate contemporary scientific discourse.

Analytical studies of this compound typically employ HPLC, NMR spectroscopy, and mass spectrometry to verify purity and structural integrity—a critical step given its potential use in high-throughput screening. The rise of fragment-based drug discovery (FBDD) has also spotlighted small molecules like 2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide, as they serve as building blocks for larger pharmacophores.

Beyond its pharmaceutical applications, this compound is occasionally referenced in material science for designing metal-organic frameworks (MOFs) or fluorescent probes. Its pyridine nitrogen atoms can coordinate with transition metals, a property leveraged in catalysis research. Such interdisciplinary relevance ensures its visibility in search queries related to multifunctional materials and molecular sensors.

In summary, 2,2-dimethyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propanamide (CAS 2034371-87-2) exemplifies the convergence of synthetic chemistry, drug development, and advanced materials. Its versatility addresses pressing questions in precision medicine and nanotechnology, making it a recurring subject in both literature and online searches. Future studies may explore its structure-activity relationships (SAR) or derivatives for tailored applications.

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